Maltose belongs to the class of carbohydrates known as oligosaccharides. It is specifically classified as a reducing sugar due to the presence of a free anomeric carbon that can undergo oxidation. Maltose is also categorized under disaccharides, alongside other sugars like sucrose and lactose.
Maltose can be synthesized through various methods, including:
The enzymatic synthesis typically requires controlled conditions regarding pH and temperature to optimize enzyme activity. For chemical synthesis, methods like plasma desorption mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm structural integrity and purity .
Maltose participates in several chemical reactions:
The hydrolysis reaction typically requires specific conditions such as temperature (around 37 °C for enzyme-catalyzed reactions) and pH (optimal around 6-7). The fermentation process involves yeast strains that efficiently metabolize maltose under anaerobic conditions.
Maltose acts primarily as a substrate for various enzymes that facilitate its conversion into glucose or other derivatives. The mechanism involves:
The kinetics of maltase action on maltose follows Michaelis-Menten kinetics, where enzyme activity depends on substrate concentration until saturation occurs.
Maltose has several applications in science and industry:
The term "maltose" combines "malt," referring to germinated cereal grains used in brewing, with the suffix "-ose," denoting sugars. This nomenclature reflects its primary origin from starch hydrolysis during malting [1] [9]. The compound was first identified in 1819 by French chemist Augustin-Pierre Dubrunfaut during investigations into sugar alternatives amid European cane sugar shortages under Napoleon Bonaparte’s trade restrictions. Dubrunfaut’s discovery initially faced skepticism until Irish chemist Cornelius O’Sullivan validated it in 1872 through detailed studies on starch degradation in brewing [1] [4] [7]. Early industrial applications emerged in China during the Shang Dynasty (c. 1600–1046 BCE), where maltose syrup ("malt sugar") was produced from fermented rice or millet for culinary use [2] [9].
Table 1: Key Historical Milestones in Maltose Research
Year | Event | Scientist/Context |
---|---|---|
1819 | Initial discovery | Augustin-Pierre Dubrunfaut |
1872 | Experimental confirmation | Cornelius O’Sullivan |
1600 BCE | Early industrial production | Shang Dynasty, China |
1833 | Identification of α-amylase | Anselme Payen |
Maltose (systematic name: 4-O-α-D-glucopyranosyl-D-glucose) is a disaccharide carbohydrate with the molecular formula C₁₂H₂₂O₁₁ and a molar mass of 342.30 g/mol [1] [4]. It belongs to the oligosaccharide subclass, specifically comprising two D-glucose units linked by an α(1→4) glycosidic bond. This bond forms between the anomeric carbon (C1) of one glucose molecule and the hydroxyl group on C4 of the adjacent glucose [1] [9]. The stereochemistry at C1 defines maltose as a reducing sugar: the non-reducing end’s anomeric carbon participates in the glycosidic bond, while the reducing end retains a free aldehyde group capable of reducing metal ions in solution [1] [4].
Structurally, maltose exists as α- and β-anomers, differing in the orientation of the hydroxyl group at the reducing end’s C1. These anomers interconvert via mutarotation in aqueous solutions, achieving an equilibrium specific rotation of +136.7° [1] [9]. This structural flexibility enables enzymatic hydrolysis by maltase (α-glucosidase), which cleaves the glycosidic bond to release two glucose molecules for metabolic use [4] [8].
Table 2: Comparative Analysis of Common Dietary Disaccharides
Disaccharide | Component Monosaccharides | Glycosidic Bond | Reducing Property |
---|---|---|---|
Maltose | Glucose + Glucose | α(1→4) | Yes |
Lactose | Galactose + Glucose | β(1→4) | Yes |
Sucrose | Glucose + Fructose | α(1→2)β | No |
Isomaltose | Glucose + Glucose | α(1→6) | Yes |
Biochemically, maltose serves as the fundamental repeating unit of starch and glycogen polymers. It forms during starch breakdown by β-amylase enzymes, which sequentially release maltose dimers from polysaccharide chains [1] [5]. Unlike sucrose or lactose, maltose rarely occurs freely in nature but arises as an intermediate during enzymatic digestion of grains and tubers [4] [9]. Its classification hinges on three key features:
These properties underpin maltose’s biological significance as a glucose-delivery molecule in germinating seeds and human metabolism, though it contributes only 30–60% of sucrose’s sweetness intensity [1] [8] [9].
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